molecular formula C8H7ClN4 B2757398 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine CAS No. 1472021-67-2

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine

Cat. No.: B2757398
CAS No.: 1472021-67-2
M. Wt: 194.62
InChI Key: HAKCPZPODQWDBJ-UHFFFAOYSA-N
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Description

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine is a heterocyclic compound with a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a 1-methyl-1H-pyrazol-5-yl group at the 6-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a halide-ruthenium (II) dimer with the respective pyrazol-1-ylpyridazine N,N-chelating ligands in acetonitrile at room temperature under a flow of nitrogen . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halide-ruthenium (II) dimers, acetonitrile, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine include other pyrazolyl-pyridazine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the chloro and 1-methyl-1H-pyrazol-5-yl groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

3-chloro-6-(2-methylpyrazol-3-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKCPZPODQWDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472021-67-2
Record name 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
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